![molecular formula C15H12Cl2N4O2 B4197708 4-(4-chlorophenyl)-1-(4-nitrophenyl)-1H-pyrazol-5-amine hydrochloride](/img/structure/B4197708.png)
4-(4-chlorophenyl)-1-(4-nitrophenyl)-1H-pyrazol-5-amine hydrochloride
Overview
Description
4-(4-chlorophenyl)-1-(4-nitrophenyl)-1H-pyrazol-5-amine hydrochloride, also known as CNQX, is a potent and selective antagonist of the AMPA subtype of glutamate receptors. It has been extensively used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions.
Mechanism of Action
4-(4-chlorophenyl)-1-(4-nitrophenyl)-1H-pyrazol-5-amine hydrochloride acts as a competitive antagonist of the AMPA subtype of glutamate receptors. It binds to the receptor and prevents glutamate from binding, thereby blocking the excitatory signal transmission. This leads to a reduction in the overall excitatory synaptic transmission in the brain.
Biochemical and Physiological Effects:
The blockade of AMPA receptors by this compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the release of neurotransmitters such as dopamine and serotonin, as well as decrease the activity of enzymes involved in the production of reactive oxygen species. This compound has also been shown to reduce the expression of inflammatory cytokines, suggesting a potential role in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-(4-chlorophenyl)-1-(4-nitrophenyl)-1H-pyrazol-5-amine hydrochloride in lab experiments is its high potency and selectivity for the AMPA subtype of glutamate receptors. This allows for precise manipulation of the glutamatergic system without affecting other neurotransmitter systems. However, one limitation of using this compound is its potential toxicity at high doses, which can lead to cell death and neurodegeneration.
Future Directions
There are several future directions for the use of 4-(4-chlorophenyl)-1-(4-nitrophenyl)-1H-pyrazol-5-amine hydrochloride in scientific research. One potential area of investigation is the role of glutamate receptors in the development and progression of psychiatric disorders such as depression and anxiety. Another potential area of research is the use of this compound as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the development of more potent and selective AMPA receptor antagonists could further advance our understanding of the glutamatergic system and its role in health and disease.
Scientific Research Applications
4-(4-chlorophenyl)-1-(4-nitrophenyl)-1H-pyrazol-5-amine hydrochloride has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions. It has been particularly useful in the study of synaptic plasticity, learning, and memory. This compound has also been used to investigate the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-(4-chlorophenyl)-2-(4-nitrophenyl)pyrazol-3-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2.ClH/c16-11-3-1-10(2-4-11)14-9-18-19(15(14)17)12-5-7-13(8-6-12)20(21)22;/h1-9H,17H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUNNAZDUYNNBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N(N=C2)C3=CC=C(C=C3)[N+](=O)[O-])N)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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